N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a structurally complex molecule featuring a pyrazolone core linked to a thiazolidinone moiety via a propanamide chain. The pyrazolone group (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-documented pharmacophore in antipyretic and analgesic agents . The thiazolidinone segment contains a 4-methoxyphenyl substituent and a sulfanylidene group, which may enhance hydrogen-bonding interactions and influence biological activity .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-16-22(23(31)29(27(16)2)18-7-5-4-6-8-18)26-21(30)13-14-28-24(34)20(35-25(28)32)15-17-9-11-19(33-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,26,30)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCBQUXCLHBOAL-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)C(=CC4=CC=C(C=C4)OC)SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)/C(=C\C4=CC=C(C=C4)OC)/SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₆N₄O₄S
- Molecular Weight : 336.36 g/mol
Structural Features
The compound features a pyrazole ring, a thiazolidine moiety, and various functional groups that contribute to its biological activity. The presence of sulfur and nitrogen atoms in the structure is significant for its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and its derivatives. The results indicate that it exhibits notable antibacterial and antifungal activities.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Source: Journal of Biotechnology Research Center .
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Inhibition of proliferation |
Source: TheScientificWorldJournal .
Cytotoxicity Studies
Cytotoxicity was evaluated using the MTT assay, which revealed that the compound has a dose-dependent effect on cell viability.
Results Summary:
- At concentrations above 50 µM, significant cytotoxicity was observed in all tested cell lines.
- The compound showed lower toxicity towards normal cells compared to cancerous cells, indicating selectivity.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Biotechnology Research Center, various metal complexes of the compound were synthesized and tested for their antimicrobial efficacy. The results indicated that metal complexes exhibited enhanced activity compared to the free ligand, particularly against Gram-positive bacteria .
Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that the compound induces apoptosis through the activation of caspases in HeLa cells. This study highlighted the potential of this compound as a lead for developing new anticancer agents .
Comparison with Similar Compounds
Key Observations:
- Thiazolidinone vs. Isoindole/Thiadiazole: The thiazolidinone in the target compound introduces a sulfanylidene group, which may improve hydrogen-bonding capacity compared to the dioxoisoindole in or the thiadiazole in .
- Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity and membrane permeability relative to the methylsulfanyl group in .
Hydrogen-Bonding and Crystallographic Insights
The pyrazolone core and amide linkages in all compounds facilitate hydrogen bonding, critical for crystal packing and biological interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
